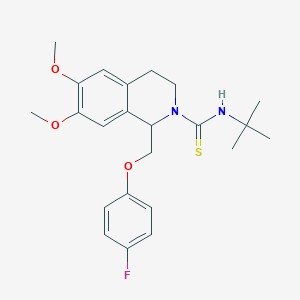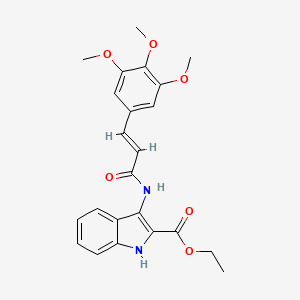
7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a quinazoline core
Méthodes De Préparation
The synthesis of 7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the reaction of diethanolamine with m-chloroaniline . Another approach includes the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . These intermediates are then subjected to further reactions to form the final quinazoline derivative.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the piperazine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, the piperazine ring can interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . The quinazoline core may also play a role in inhibiting specific enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazoline derivatives and piperazine-based molecules. Some examples are:
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.
1-(4-Chlorophenyl)piperazine: Used in studies related to serotonin and dopamine systems.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug related to meta-chlorophenylpiperazine (mCPP) and phenethylamine. The uniqueness of 7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its combined quinazoline and piperazine structures, offering a diverse range of chemical and biological activities.
Propriétés
Formule moléculaire |
C25H21ClN4O3 |
|---|---|
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21ClN4O3/c26-18-5-4-8-20(16-18)28-11-13-29(14-12-28)23(31)17-9-10-21-22(15-17)27-25(33)30(24(21)32)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2,(H,27,33) |
Clé InChI |
HPFWNHLIXRWAMY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14998393.png)
![methyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B14998402.png)
![2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14998410.png)
![4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14998415.png)
![N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B14998422.png)
![N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B14998423.png)
![ethyl 7-(3-methoxypropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998436.png)
![2-Methoxyethyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14998441.png)

![4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14998465.png)

![7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998471.png)


